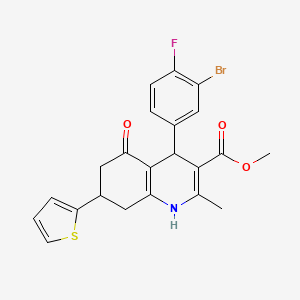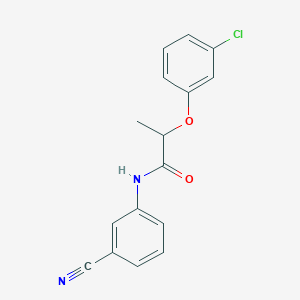![molecular formula C20H22N2O4 B4075276 [4-(2,6-Dimethylmorpholin-4-yl)-3-nitrophenyl]-(4-methylphenyl)methanone](/img/structure/B4075276.png)
[4-(2,6-Dimethylmorpholin-4-yl)-3-nitrophenyl]-(4-methylphenyl)methanone
Übersicht
Beschreibung
[4-(2,6-Dimethylmorpholin-4-yl)-3-nitrophenyl]-(4-methylphenyl)methanone is a complex organic compound with a unique structure that combines a morpholine ring, a nitrophenyl group, and a methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2,6-Dimethylmorpholin-4-yl)-3-nitrophenyl]-(4-methylphenyl)methanone typically involves a multi-step process. One common method starts with the nitration of 4-methylphenylmethanone to introduce the nitro group. This is followed by the introduction of the morpholine ring through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
[4-(2,6-Dimethylmorpholin-4-yl)-3-nitrophenyl]-(4-methylphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Conditions may involve the use of halogens, acids, or bases depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
[4-(2,6-Dimethylmorpholin-4-yl)-3-nitrophenyl]-(4-methylphenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Wirkmechanismus
The mechanism of action of [4-(2,6-Dimethylmorpholin-4-yl)-3-nitrophenyl]-(4-methylphenyl)methanone involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring may interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Trifluoromethylpyridine: Pyridine derivatives with trifluoromethyl groups.
Uniqueness
[4-(2,6-Dimethylmorpholin-4-yl)-3-nitrophenyl]-(4-methylphenyl)methanone is unique due to its combination of a morpholine ring and nitrophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
[4-(2,6-dimethylmorpholin-4-yl)-3-nitrophenyl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-13-4-6-16(7-5-13)20(23)17-8-9-18(19(10-17)22(24)25)21-11-14(2)26-15(3)12-21/h4-10,14-15H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WERMJLHQEVSMMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(C=C(C=C2)C(=O)C3=CC=C(C=C3)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-chloro-6-nitrobenzyl)thio]-5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4075194.png)
![1-[4-(2,4-Dimethylphenoxy)butyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid](/img/structure/B4075198.png)
![N-dibenzo[b,d]furan-3-yl-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide](/img/structure/B4075205.png)
![(4-Methylphenyl)-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]methanone](/img/structure/B4075211.png)
![N-allyl-N-[2-(2-naphthyloxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4075216.png)
![1-[4-(4-Bromo-2-chlorophenoxy)butyl]azepane;oxalic acid](/img/structure/B4075224.png)
![Methyl 2-[2-[bis(prop-2-enyl)amino]ethoxy]benzoate;oxalic acid](/img/structure/B4075229.png)


![1-[2-(4-Methylphenyl)sulfanylethyl]piperazine;oxalic acid](/img/structure/B4075260.png)
![2-nitro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B4075262.png)
![N,N-dicyclohexyl-2-[[4-methyl-5-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B4075290.png)

![2-[4-(4-Methoxyphenoxy)but-2-ynylsulfanyl]pyrimidine](/img/structure/B4075292.png)
